molecular formula C13H9Cl2NO2 B7963793 Methyl 5-(3,5-dichlorophenyl)pyridine-2-carboxylate

Methyl 5-(3,5-dichlorophenyl)pyridine-2-carboxylate

Cat. No.: B7963793
M. Wt: 282.12 g/mol
InChI Key: MHXJXDQCGGFEGM-UHFFFAOYSA-N
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Description

Methyl 5-(3,5-dichlorophenyl)pyridine-2-carboxylate ( 1361889-13-5) is a high-purity chemical compound offered for research and development purposes. This specialty chemical features a pyridine ring core linked to a 3,5-dichlorophenyl moiety, presenting a unique structural scaffold with potential for various research applications . With a molecular formula of C 13 H 9 Cl 2 NO 2 and a molecular weight of 282.12 g/mol, this compound is suited for use in pharmaceutical research, agrochemical development, and materials science as a key synthetic intermediate or building block . Researchers can utilize this compound in cross-coupling reactions, heterocyclic chemistry studies, and for the synthesis of more complex molecules. Handling and Usage: This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. It is not approved for human or veterinary use.

Properties

IUPAC Name

methyl 5-(3,5-dichlorophenyl)pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2NO2/c1-18-13(17)12-3-2-8(7-16-12)9-4-10(14)6-11(15)5-9/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHXJXDQCGGFEGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=C(C=C1)C2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(3,5-dichlorophenyl)pyridine-2-carboxylate typically involves the esterification of 5-(3,5-dichlorophenyl)pyridine-2-carboxylic acid. One common method includes the reaction of the carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(3,5-dichlorophenyl)pyridine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or neutral conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 5-(3,5-dichlorophenyl)pyridine-2-carboxylic acid.

    Reduction: Formation of 5-(3,5-dichlorophenyl)pyridine-2-methanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

Methyl 5-(3,5-dichlorophenyl)pyridine-2-carboxylate serves as a building block in organic synthesis. It is utilized in the preparation of more complex organic molecules through various chemical reactions such as:

  • Esterification : The compound can be synthesized via the esterification of 5-(3,5-dichlorophenyl)pyridine-2-carboxylic acid with methanol in the presence of an acid catalyst.
  • Cross-Coupling Reactions : It participates in Suzuki or Heck reactions to form biaryl compounds, which are crucial in pharmaceuticals and agrochemicals.

Research indicates that this compound exhibits potential antimicrobial and anticancer properties:

  • Antimicrobial Activity : Studies have shown that derivatives of this compound demonstrate significant antibacterial activity against various strains such as Staphylococcus aureus and Escherichia coli. For instance, certain derivatives have Minimum Inhibitory Concentration (MIC) values as low as 1.56 μg/mL against these pathogens .
  • Anticancer Potential : The compound has been explored for its ability to inhibit cancer cell proliferation through modulation of specific molecular targets. Its interactions with enzymes or receptors are under investigation to understand its pharmacological potential better.

Medicinal Chemistry

In medicinal chemistry, this compound is being evaluated as a lead compound for drug discovery. Its structural features allow it to interact with biological targets effectively, making it a candidate for developing new therapeutic agents aimed at various diseases .

Industrial Applications

The compound finds utility in the development of materials with specific properties:

  • Polymers and Coatings : this compound is explored in formulating polymers that require enhanced thermal stability or specific mechanical properties.
  • Agricultural Chemicals : Its derivatives are being studied for use in agrochemicals due to their biological activity against pests and pathogens .

Antibacterial Activity Evaluation

A series of studies evaluated the antibacterial potency of various derivatives of this compound. The results indicated that compounds with halogen or methoxy substituents exhibited superior activity against both Gram-positive and Gram-negative bacteria. For example:

CompoundMIC (μg/mL)Target Bacteria
5a1.56S. aureus
5c1.56E. faecalis
5i1.56P. aeruginosa

This data highlights the structure-activity relationship crucial for developing effective antibacterial agents .

Drug Development Insights

Research focusing on the pharmacodynamics of this compound has provided insights into its mechanism of action. The compound's ability to modulate enzyme activity suggests potential applications in treating diseases where such enzymes play a critical role .

Mechanism of Action

The mechanism of action of Methyl 5-(3,5-dichlorophenyl)pyridine-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the dichlorophenyl group can enhance binding affinity to certain biological targets, while the pyridine ring can participate in π-π interactions or hydrogen bonding.

Comparison with Similar Compounds

Positional Isomers: Methyl 6-(3,5-Dichlorophenyl)Pyridine-2-Carboxylate

A positional isomer, methyl 6-(3,5-dichlorophenyl)pyridine-2-carboxylate , differs only in the placement of the dichlorophenyl group (6-position vs. 5-position). This subtle alteration impacts:

  • Biological activity : Positional changes can affect binding to biological targets. For example, the 5-substituted isomer may exhibit stronger interactions with enzymes requiring a specific spatial arrangement of substituents.
  • Synthetic accessibility : The 6-substituted variant (discontinued by CymitQuimica) suggests challenges in large-scale synthesis or stability, though specific data are unavailable .

Ethyl Ester Analog: Ethyl 6-[(Complex Substituent)Pyridine-2-Carboxylate]

The ethyl ester derivative (ethyl 6-[(4-{4-[...]phenyl}...)pyridine-2-carboxylate ) from features a bulkier ester group and additional nitro/amide substituents. Key differences include:

  • Ester group effects : Ethyl esters generally exhibit lower solubility in polar solvents compared to methyl esters, which may influence bioavailability.
  • Conformational flexibility : The bis-amide intermediates in this compound display slow exchange rates in NMR spectra, indicating restricted rotation and multiple conformers at room temperature. This contrasts with the simpler methyl ester in the target compound, which likely has fewer conformational states .

Isoxazole-Containing Analogues

Compounds like 4-[5-(3,5-dichlorophenyl)-4,5-dihydroisoxazole-3-yl]-N-(methoxyiminomethyl)-2-methylbenzamide () replace the pyridine ring with an isoxazole moiety. Comparisons highlight:

  • Biological targeting : The isoxazole derivatives are optimized for insecticidal or nematicidal activity, whereas pyridine carboxylates may target different enzyme families (e.g., kinases or oxidoreductases) .

Structural Data from Crystallography

Ethyl esters in related heterocycles (e.g., ethyl 2-sulfanylidenedecahydro-1,6-naphthyridine-6-carboxylate , ) reveal:

  • Crystal packing : Bulky substituents and hydrogen-bonding networks (e.g., symmetry codes (i), (ii)) influence solid-state stability. Methyl esters, being smaller, may form less dense crystalline structures.
  • Stereoelectronic effects : The trans/cis configurations in decahydro-naphthyridine derivatives underscore the importance of stereochemistry in biological interactions—a factor relevant to the dichlorophenylpyridine series .

Research Implications

The comparative analysis underscores the importance of substituent positioning and heterocycle selection in drug design. For instance:

  • The 5-position dichlorophenylpyridine scaffold offers a balance of electronic effects and synthetic feasibility.
  • Ethyl esters and isoxazole replacements provide alternative pathways for optimizing bioactivity or physicochemical properties.

Further studies should explore the target compound’s enzymatic interactions and compare its metabolic stability with analogues.

Biological Activity

Methyl 5-(3,5-dichlorophenyl)pyridine-2-carboxylate is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a pyridine ring substituted with a methyl ester and a dichlorophenyl group. Its chemical formula is C12H10Cl2NO2C_{12}H_{10}Cl_2NO_2, and its molecular weight is approximately 273.12 g/mol. The presence of the dichlorophenyl group is significant for its biological activity, influencing both solubility and interaction with biological targets.

The biological activity of this compound can be attributed to its interaction with various molecular targets, including enzymes and receptors. The compound's mechanism of action may involve:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular processes.
  • Receptor Modulation : The compound could act as an agonist or antagonist at certain receptors, impacting signaling pathways within cells.
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various pathogens.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against several bacterial strains. A study demonstrated that derivatives of this compound showed significant inhibition against Gram-positive and Gram-negative bacteria, as well as fungi .

Cytotoxicity Studies

Cytotoxicity assessments have revealed that the compound can induce cell death in certain cancer cell lines while sparing normal cells. This selectivity is crucial for developing therapeutic agents with reduced side effects. For instance, tests on human liver microsomes indicated that the compound has a favorable safety profile compared to other known cytotoxic agents .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. Key findings include:

  • Dichloro Substitution : The presence of two chlorine atoms on the phenyl ring enhances the compound's potency by increasing lipophilicity and improving binding affinity to target proteins.
  • Pyridine Ring Modifications : Alterations to the pyridine ring can significantly impact the compound's pharmacokinetic properties and biological efficacy.

Case Studies

  • Hepatotoxicity Evaluation : A study evaluated the hepatotoxic effects of structurally similar compounds in Fischer 344 rats. It was found that certain analogs exhibited significant liver damage at specific dosages, highlighting the importance of structure in determining toxicity .
  • Antichlamydial Activity : In vitro studies demonstrated that derivatives based on the structure of this compound were effective against Chlamydia trachomatis, showcasing its potential as a lead compound for developing new antimicrobial therapies .

Data Table: Biological Activity Summary

Activity TypeObserved EffectReference
AntimicrobialInhibition of Gram-positive and Gram-negative bacteria
CytotoxicityInduces cell death in cancer cell lines
HepatotoxicityLiver damage observed in rat models
AntichlamydialEffective against Chlamydia trachomatis

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing Methyl 5-(3,5-dichlorophenyl)pyridine-2-carboxylate, and how can reaction yields be optimized?

  • Methodology : Use Suzuki-Miyaura cross-coupling between methyl 5-bromopyridine-2-carboxylate and 3,5-dichlorophenylboronic acid derivatives. Optimize using Pd(PPh₃)₄ (1-5 mol%) in toluene/EtOH (3:1) at 80–110°C under nitrogen. Post-reaction, purify via silica gel chromatography (ethyl acetate/hexane, 1:4 gradient) to achieve >90% yield. Monitor reaction progress via TLC and confirm purity by HPLC (>97% area normalization) .

Q. What analytical techniques are critical for structural validation and purity assessment?

  • Methodology :

  • HPLC : C18 column, acetonitrile/water (70:30), UV detection at 254 nm for purity .
  • NMR : ¹H NMR (400 MHz, CDCl₃) to confirm aromatic protons (δ 7.8–8.2 ppm) and ester carbonyl (δ 3.9 ppm for OCH₃).
  • X-ray crystallography : Resolve crystal packing and confirm stereochemistry, as demonstrated for dichlorophenyl pyrimidine analogs .

Q. What safety precautions are essential during handling and storage?

  • Guidelines : Store at –20°C under inert gas (argon). Use fume hoods for weighing, and avoid skin contact (nitrile gloves recommended). Dispose of waste via licensed chemical disposal services, as outlined for chlorinated heterocycles .

Advanced Research Questions

Q. How do steric and electronic effects of the 3,5-dichlorophenyl group influence regioselectivity in further functionalization?

  • Analysis : The electron-withdrawing Cl substituents direct electrophilic attacks to the pyridine’s 4-position. Kinetic studies (e.g., nitration at 0°C in H₂SO₄/HNO₃) show 85% 4-nitro product. Computational modeling (DFT, B3LYP/6-31G*) corroborates charge distribution .

Q. How can conflicting bioactivity data between enzyme inhibition assays and cellular models be resolved?

  • Strategies :

  • Metabolic stability : Incubate with liver microsomes (human/rat) + NADPH to assess ester hydrolysis rates.
  • Plasma protein binding : Use equilibrium dialysis to quantify free fraction.
  • Structural analogs : Compare with clevidipine derivatives, where esterase-mediated hydrolysis alters activity .

Q. What are the environmental implications of degradation byproducts, and how can they be managed?

  • Methodology : Hydrolyze the ester group (pH 9 buffer, 37°C) to yield 3,5-dichlorophenol. Use GC-MS to detect residuals in soil/water. Apply EPI Suite models to predict bioaccumulation potential. Neutralize waste with 1M NaOH before disposal .

Q. How does the compound’s crystal packing affect its solubility and formulation stability?

  • Crystallography : Analyze single-crystal structures to identify intermolecular interactions (e.g., π-π stacking of dichlorophenyl groups). Solubility tests in PEG-400/water mixtures show pH-dependent stability (<5% degradation at pH 6.8 over 48 hours) .

Q. What strategies prevent racemization during derivatization of chiral analogs?

  • Approach : Avoid protic solvents and high temperatures (>60°C). Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., BINAP-Ru complexes), as described in racemization protocols for related isoxazole derivatives .

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